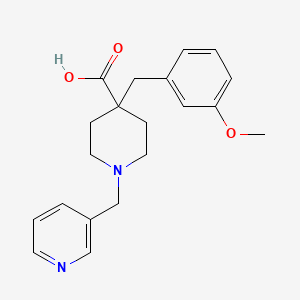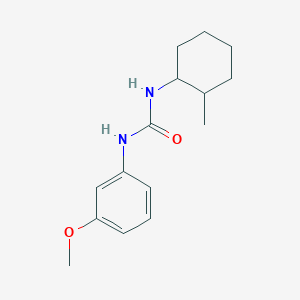
4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MPPCA is a piperidine derivative that possesses a unique chemical structure, making it an attractive candidate for drug development and other research purposes.
Wirkmechanismus
The mechanism of action of 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with the NMDA receptor, which is a ligand-gated ion channel that mediates the excitatory neurotransmission in the brain. This compound acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and blocking the influx of calcium ions into the cell. This results in the inhibition of the NMDA receptor-mediated signaling, leading to the suppression of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its antagonistic activity against the NMDA receptor. The inhibition of the NMDA receptor-mediated signaling by this compound has been shown to result in the suppression of long-term potentiation (LTP), a process that is critical for the formation of new memories. Additionally, this compound has been found to exhibit neuroprotective effects against excitotoxicity, a process that is associated with the damage and death of neurons in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid in lab experiments is its potent and selective antagonistic activity against the NMDA receptor. This makes it an ideal tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research on 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid. One area of interest is the development of novel drugs based on the chemical structure of this compound, which could be used for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in other fields, such as cancer research and immunology. Finally, the development of new synthesis methods for this compound could help overcome some of the limitations associated with its current synthesis method.
Synthesemethoden
The synthesis of 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves several steps, including the reaction of 3-methoxybenzaldehyde with pyridine-3-carboxaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with piperidine-4-carboxylic acid, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. The compound has been found to exhibit potent antagonistic activity against the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and memory formation.
Eigenschaften
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-18-6-2-4-16(12-18)13-20(19(23)24)7-10-22(11-8-20)15-17-5-3-9-21-14-17/h2-6,9,12,14H,7-8,10-11,13,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVDVIMZNOGOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCN(CC2)CC3=CN=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(1-methylethylidene)-3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5435865.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2-propanol](/img/structure/B5435868.png)
![3-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B5435877.png)
![2-({[(4-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5435889.png)
![N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5435895.png)
![3-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5435897.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5435904.png)
![6-(4-hydroxypiperidin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5435912.png)

![6-{3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]propyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5435922.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5435940.png)
![4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435949.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[4-(1-phenyl-1H-imidazol-4-yl)benzoyl]-3-piperidinol](/img/structure/B5435950.png)
![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5435962.png)